2-Methyl-3-(thiazol-2-yl)propanoic acid
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Overview
Description
2-Methyl-3-(thiazol-2-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of a larger class of thiazole derivatives known for their diverse biological activities and significant roles in medicinal chemistry . The thiazole ring’s aromaticity and reactive positions make it a versatile scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of α-bromoacetophenone with thiourea to form the thiazole ring, followed by subsequent alkylation and carboxylation steps .
Industrial Production Methods: Industrial production of thiazole derivatives often employs multi-step synthesis processes that are optimized for yield and purity. These processes may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Methyl-3-(thiazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(thiazol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Thiazole: The parent compound of thiazole derivatives, known for its aromaticity and reactivity.
Sulfathiazole: An antimicrobial drug that contains the thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness: 2-Methyl-3-(thiazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the propanoic acid moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H9NO2S |
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Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-methyl-3-(1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-5(7(9)10)4-6-8-2-3-11-6/h2-3,5H,4H2,1H3,(H,9,10) |
InChI Key |
SFRNGRNVARTLAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=CS1)C(=O)O |
Origin of Product |
United States |
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